molecular formula C11H10BrF3OS B14077072 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one

1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14077072
M. Wt: 327.16 g/mol
InChI Key: DEZSRJZTLBOPEY-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with a complex structure that includes bromomethyl and trifluoromethylthio groups

Preparation Methods

The synthesis of 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves multiple steps. One common synthetic route starts with the bromination of a suitable precursor, followed by the introduction of the trifluoromethylthio group. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to different products depending on the reagents and conditions used.

    Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway and conditions .

Scientific Research Applications

1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The bromomethyl and trifluoromethylthio groups play a crucial role in its reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, or other molecular interactions .

Comparison with Similar Compounds

Similar compounds to 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one include:

  • 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one

These compounds share similar structural features but differ in the position of the bromomethyl and trifluoromethylthio groups. This positional variation can lead to differences in their chemical properties and reactivity, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C11H10BrF3OS

Molecular Weight

327.16 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10BrF3OS/c1-2-9(16)8-5-3-4-7(6-12)10(8)17-11(13,14)15/h3-5H,2,6H2,1H3

InChI Key

DEZSRJZTLBOPEY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC(=C1SC(F)(F)F)CBr

Origin of Product

United States

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